Methyl 4-[(2-phenylethyl)amino]butanoate
Description
Methyl 4-[(2-phenylethyl)amino]butanoate is an organic compound featuring a butanoate ester backbone substituted with a 2-phenylethylamino group at the fourth carbon. Its molecular formula is $ \text{C}{13}\text{H}{19}\text{NO}_2 $, with a molecular weight of 221.30 g/mol.
Properties
CAS No. |
90068-78-3 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)8-5-10-14-11-9-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI Key |
FOCRTCBEQIFYRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-phenylethyl)amino]butanoate typically involves the esterification of 4-aminobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-phenylethyl)amino]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobutanoic acid and methanol.
Reduction: 4-[(2-phenylethyl)amino]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-phenylethyl)amino]butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(2-phenylethyl)amino]butanoate involves its interaction with molecular targets in the body. It is believed to modulate neurotransmitter pathways, particularly those involving GABA . The compound may act as a GABA receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 4-[(2-phenylethyl)amino]butanoate, we compare it with three analogous compounds: Ethyl 4-[(2-phenylethyl)amino]butanoate, 4-[(2-Phenylethyl)amino]butanoic acid, and Methyl 4-[(benzylamino)]butanoate. Key differences in structure, properties, and bioactivity are summarized below.
Table 1: Structural and Functional Comparisons
Key Findings:
Lipophilicity and Bioavailability: Methyl and ethyl esters exhibit higher logP values than the carboxylic acid analog, favoring passive diffusion across biological membranes. However, the ethyl derivative’s increased hydrophobicity may reduce solubility, limiting its utility in aqueous formulations . The carboxylic acid form (4-[(2-phenylethyl)amino]butanoic acid) shows pH-dependent solubility, with ionized states dominating at physiological pH, reducing membrane permeability but enhancing renal excretion .
Metabolic Stability: Methyl esters are prone to hydrolysis by esterases, converting them to the carboxylic acid form in vivo. Ethyl esters demonstrate slower hydrolysis, extending their half-life . Replacement of the phenylethyl group with a benzyl group (as in Methyl 4-[(benzylamino)]butanoate) reduces steric bulk, accelerating enzymatic degradation and clearance .
Pharmacological Implications: The phenylethylamine moiety in this compound may confer affinity for amine-binding receptors (e.g., trace amine-associated receptors), whereas the benzyl-substituted analog lacks this specificity . Carboxylic acid derivatives are less likely to cross the blood-brain barrier but may serve as prodrugs for targeted delivery via esterase-rich tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
